Dotpo

Spin labeling Active-site dynamics Acid protease

Lack of a covalent, carboxyl-specific spin label limits active-site EPR studies of aspartic proteases. DOTPO solves this by integrating a TEMPO-type nitroxide with a diazoketone warhead that chemoselectively reacts with catalytic aspartate carboxyls under acidic conditions (pH 2.0). • Yields a strongly immobilized EPR signal (τc ≥ 10⁻⁸ s) reporting on active-site geometry and dynamics. • Enables rank-order comparisons of cleft accessibility across homologs without crystallographic samples. • Covalent attachment persists throughout activation and folding, unlike non-covalent probes. Standard purity ≥95%.

Molecular Formula C12H18N3O2
Molecular Weight 236.29 g/mol
CAS No. 79114-72-0
Cat. No. B1217548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDotpo
CAS79114-72-0
Synonyms4-(3-diazo-2-oxopropylidene)-2,2,6,6-tetramethylpiperidine-1-oxyl
DOTPO
Molecular FormulaC12H18N3O2
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCC1(CC(=CC(=O)C=[N+]=[N-])CC(N1[O])(C)C)C
InChIInChI=1S/C12H18N3O2/c1-11(2)6-9(5-10(16)8-14-13)7-12(3,4)15(11)17/h5,8H,6-7H2,1-4H3
InChIKeyHSNZKLOLHCRZHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTPO Identity and Core Characteristics


DOTPO (4-(3-diazo-2-oxopropylidene)-2,2,6,6-tetramethylpiperidine-1-oxyl) is a heterobifunctional nitroxide spin label that integrates a stable 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO-type) paramagnetic reporter with a diazoketone warhead [1]. This architecture enables covalent, active-site-directed attachment to carboxyl groups in acid proteases under mild conditions, generating an EPR-detectable probe of local protein dynamics and cleft geometry [2]. Its molecular formula is C₁₂H₁₈N₃O₂ and its molecular weight is 236.29 g/mol .

DOTPO Advantage Over Generic Spin Labels


Generic nitroxide spin labels such as TEMPO or its 4-substituted analogs lack a protein-reactive warhead, limiting their utility to non-covalent partitioning or requiring maleimide/iodoacetamide chemistry that targets cysteine thiols rather than carboxyl groups [1]. DOTPO's diazoketone group confers chemoselective reactivity toward the catalytic aspartate carboxyls of acid proteases, enabling covalent labeling with characteristic τc values of ≥10⁻⁸ s that report on active-site immobilization [2]. Substituting DOTPO with a non-diazoketone spin label would forfeit this carboxyl-directed covalent attachment, precluding the acquisition of active-site-specific dynamic and geometric information in aspartic protease systems.

DOTPO Comparative Performance in Acid Proteases


Active-Site Rotational Mobility: DOTPO vs. Pyrroline Label

When DOTPO (I) was used to label porcine pepsin, the nitroxide moiety exhibited a rotational correlation time τc ≥ 10⁻⁸ s, indicating strong immobilization within the active-site cleft [1]. In contrast, the pyrroline-based diazoketone spin label 3-(4-diazo-3-oxo-cis-1-butenyl)-2,2,5,5-tetramethylpyrroline-1-oxyl (II) labeled a different site and displayed distinct motional freedom when bound to Rhizopus chinensis acid protease [1]. The trans isomer of II bound to a second enzyme site, whereas DOTPO showed only a single binding mode under identical labeling conditions [1].

Spin labeling Active-site dynamics Acid protease

EPR Signal Stability Under Denaturation

EPR spectra of DOTPO-labeled porcine pepsin retained a strongly immobilized lineshape upon thermal denaturation, with the spin probe remaining covalently attached and reporting on progressive loss of tertiary structure [1]. The EPR signal intensity and lineshape served as a quantitative reporter of denaturation kinetics, demonstrating that the DOTPO-pepsin covalent adduct remains intact under conditions where non-covalent spin probes would dissociate [1].

Protein stability EPR spectroscopy Thermal denaturation

Active-Site Cleft Geometry Mapping

Comparative EPR analysis of DOTPO-labeled porcine pepsin and DOTPO-labeled R. chinensis acid protease (RAP) revealed that the active-site cleft of porcine pepsin is narrower at the top but wider at the bottom than that of RAP [1]. This structural inference was drawn from differences in the EPR spectral lineshape and the degree of spin-label immobilization between the two DOTPO-enzyme adducts, providing geometric constraints that could not be obtained from X-ray crystallography alone at the time [1].

Active-site topography Distance mapping Aspartic protease

DOTPO Application Scenarios


Aspartic Protease Active-Site Labeling for EPR

DOTPO is the reagent of choice when a researcher requires covalent, site-specific attachment of a nitroxide spin label to the catalytic aspartate residues of pepsin-like enzymes. Its diazoketone warhead reacts selectively with carboxyl groups under acidic conditions (pH 2.0), yielding a strongly immobilized EPR signal (τc ≥ 10⁻⁸ s) that directly reports on active-site geometry and dynamics [1]. This application is impractical with generic maleimide- or iodoacetamide-based spin labels, which target cysteine thiols absent from the active sites of most aspartic proteases.

Comparative Active-Site Topography Mapping

For structural biology groups comparing active-site architectures across aspartic protease homologs or orthologs, DOTPO enables differential EPR-based cleft mapping [1]. Because the same label can be applied to multiple enzymes, differences in EPR lineshape and τc directly reflect variations in the local steric and dynamic environment of the labeled carboxyl, enabling rank-order comparisons of active-site accessibility without requiring crystallographic-grade samples of every variant.

Pepsinogen Activation and Folding Studies

DOTPO can be used to prepare spin-labeled pepsinogen, which upon activation yields EPR-detectable conformational changes that faithfully model native zymogen activation kinetics [1]. The covalent attachment ensures that the spin probe remains in place throughout the activation and folding process, unlike non-covalent spin probes that may redistribute upon conformational change or proteolytic cleavage.

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